molecular formula C9H15Cl2N3O B7970842 1H-Benzimidazole-5-methanamine,2-methyl-(9CI)

1H-Benzimidazole-5-methanamine,2-methyl-(9CI)

Cat. No.: B7970842
M. Wt: 252.14 g/mol
InChI Key: OCXZMZAAEJBNQU-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-methanamine,2-methyl-(9CI) is a chemical compound with the molecular formula C9H15Cl2N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 1H-Benzimidazole-5-methanamine,2-methyl-(9CI) typically involves the reaction of 2-methylbenzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction is carried out in a high-pressure reactor at elevated temperatures, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole-5-methanamine,2-methyl-(9CI) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole-5-methanamine,2-methyl-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-methanamine,2-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

1H-Benzimidazole-5-methanamine,2-methyl-(9CI) can be compared with other benzimidazole derivatives, such as:

  • 1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
  • 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
  • 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 1H-Benzimidazole-5-methanamine,2-methyl-(9CI) lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .

Properties

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)methanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH.H2O/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXZMZAAEJBNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-44-5
Record name (2-methyl-1H-1,3-benzodiazol-5-yl)methanamine
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